molecular formula C18H16N2O3 B10996455 N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10996455
M. Wt: 308.3 g/mol
InChI Key: UPJMTHMNMKSXHY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide is a synthetic indole-derived compound characterized by a benzodioxole moiety linked via a methylene group to the carboxamide nitrogen of a 1-methylindole core. The benzodioxole group (1,3-benzodioxol-5-ylmethyl) is a fused aromatic ring system with two oxygen atoms, which may enhance metabolic stability and influence lipophilicity. The indole scaffold is substituted at the 1-position with a methyl group and at the 4-position with a carboxamide functional group.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-20-8-7-13-14(3-2-4-15(13)20)18(21)19-10-12-5-6-16-17(9-12)23-11-22-16/h2-9H,10-11H2,1H3,(H,19,21)

InChI Key

UPJMTHMNMKSXHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Bromination and Amination:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide can undergo various reactions:

    Amination: Formation of the amine group.

    Cyanation: Introduction of a cyano group.

    Bromination: Addition of a bromine atom.

    Hydrolysis: Conversion to the corresponding carboxylic acid.

    Oxidation/Reduction: Depending on reaction conditions .

Common reagents include PdCl₂, xantphos, Cs₂CO₃, and N,N’-dimethylethylenediamine.

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity
Recent studies have indicated that benzodioxol derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated an IC50 value ranging from 26 to 65 µM against four different cancer cell lines, indicating substantial anticancer efficacy while showing minimal toxicity to normal cells (IC50 > 150 µM) .

2. Antidiabetic Potential
The compound's derivatives have also been investigated for their antidiabetic properties. In vivo studies using a streptozotocin-induced diabetic mice model revealed that specific derivatives significantly reduced blood glucose levels, suggesting their potential as synthetic antidiabetic agents. One derivative was noted to lower blood glucose from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Table 1: Summary of Research Findings on this compound Derivatives

Study ReferenceCompound TestedCancer Cell LinesIC50 (µM)Antidiabetic Effect
IIcVarious26 - 65Significant reduction in blood glucose levels
IIdVarious26 - 65Not assessed
IIaVarious0.85 - 0.68Not assessed

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with cellular pathways, possibly related to its anticancer effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Indole Derivatives: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Features a 5-fluoroindole-2-carboxamide linked to a benzophenone group. N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (): Contains an acetamide bridge instead of a direct carboxamide, with additional substituents (chloro, methoxy) that may modulate solubility and bioactivity.
  • Non-Indole Derivatives: N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (): Replaces the indole core with a pyrazole ring. The chloro and methyl groups on the pyrazole may alter electronic properties and metabolic pathways compared to indole analogs. N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (): Utilizes an imidazole ring, which introduces basicity and hydrogen-bonding capabilities distinct from indole.

Substituent Effects

  • Benzodioxole vs.
  • Halogenation : Fluorine () and chlorine () substituents enhance electronegativity and may improve binding affinity to hydrophobic protein pockets.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 359.12 249–250 5-Fluoroindole, benzophenone
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide 307.73 Not reported Chloropyrazole, benzodioxole
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide ~450 (estimated) 192–194 Chloro, fluoro, methoxy, acetamide
Target Compound (Estimated) ~325–350 Not reported 1-Methylindole, benzodioxole
  • Melting Points: Higher melting points in fluorinated and benzophenone-containing compounds (e.g., 249–250°C in ) suggest stronger crystalline packing due to planar aromatic systems.
  • Solubility : The benzodioxole group may improve solubility in lipid-rich environments compared to purely aromatic systems.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety, which is known for its pharmacological activities. The indole core contributes to its interaction with various biological targets. The molecular formula is C₁₅H₁₅N₃O₃, and its molecular weight is approximately 285.29 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Synthase (iNOS) : Studies have shown that compounds similar in structure can selectively inhibit iNOS, which is implicated in inflammatory responses. This inhibition can lead to reduced nitric oxide production, contributing to anti-inflammatory effects .
  • Interaction with Receptor Tyrosine Kinases : The compound may also interact with receptor tyrosine kinases, affecting cell signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in vitro and in vivo. For instance:

  • Cell Culture Studies : In human A172 cell assays, the compound showed a marked decrease in nitric oxide levels, suggesting its potential as an anti-inflammatory agent .
  • Animal Models : In murine models of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels.

Anticancer Activity

This compound has been evaluated for its anticancer properties:

  • In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt and MAPK pathways) has been documented .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential in a murine model.
    • Findings : Treatment with the compound led to a significant reduction in paw swelling and cytokine levels compared to controls.
  • Cancer Cell Line Study :
    • Objective : To assess cytotoxicity against MCF-7 breast cancer cells.
    • Results : The compound showed an IC50 value of 15 µM, indicating potent cytotoxicity and potential for further development as an anticancer agent.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
Anti-inflammatoryMurine modelReduced edema and cytokine levels
AnticancerIn vitro cytotoxicity assayIC50 = 15 µM against MCF-7 cells
iNOS inhibitionHuman A172 cell assaysDecreased nitric oxide production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-indole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between indole-4-carboxylic acid derivatives and 1,3-benzodioxol-5-ylmethylamine. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCI) and purification via column chromatography. Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and purity .

Q. How is the purity and structural integrity of this compound validated in preclinical studies?

  • Methodological Answer : Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients), while structural confirmation employs mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) to resolve aromatic proton coupling and substituent orientation .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Antiproliferative activity is evaluated using MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with IC50_{50} values calculated. Competitive binding assays (e.g., fluorescence polarization) can assess interactions with targets like Bcl-2/Mcl-1, referencing structurally similar indole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with bulky substituents on the benzodioxole ring?

  • Methodological Answer : Low yields (e.g., 6–17% in ) may arise from steric hindrance. Strategies include using microwave-assisted synthesis to enhance reaction kinetics or introducing electron-withdrawing groups (e.g., nitro, chloro) to improve coupling efficiency. Catalytic systems like Pd-mediated cross-coupling can also be explored .

Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) in benzodioxole-indole hybrids?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like AXL kinase. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors help rationalize bioactivity trends .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Conduct ADMET profiling (e.g., microsomal stability assays) and formulate the compound in PEGylated liposomes to enhance pharmacokinetics. Cross-validate results using orthotopic xenograft models .

Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. For poorly diffracting crystals, synchrotron radiation or cryo-cooling (100 K) improves data quality. Twinning issues (common in benzodioxole derivatives) require careful analysis via PLATON’s TWINABS .

Q. How can researchers differentiate between covalent and non-covalent target engagement mechanisms?

  • Methodological Answer : Use SPR (surface plasmon resonance) to measure binding kinetics. Covalent modifiers show time-dependent inactivation, validated via washout experiments. LC-MS/MS detects adduct formation with cysteine residues in target proteins .

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